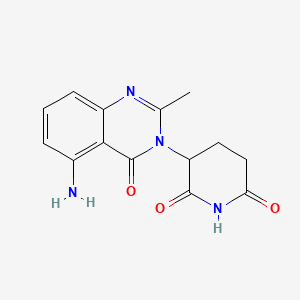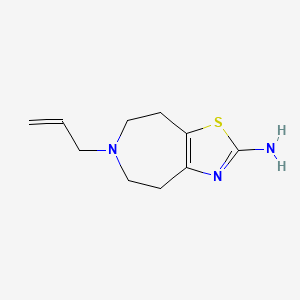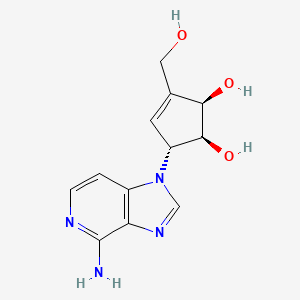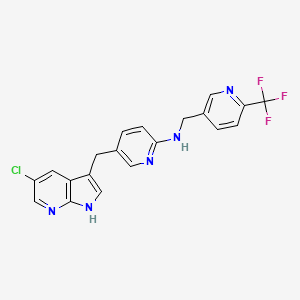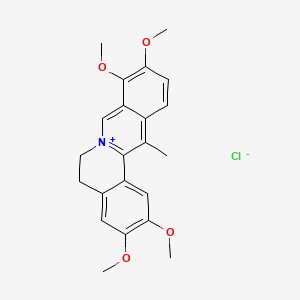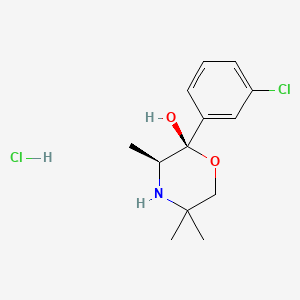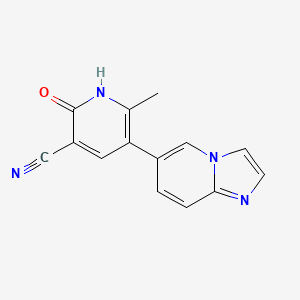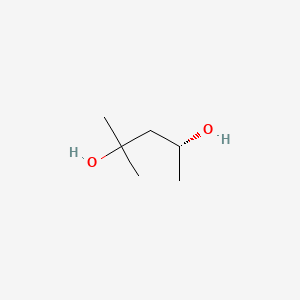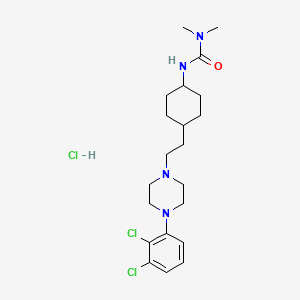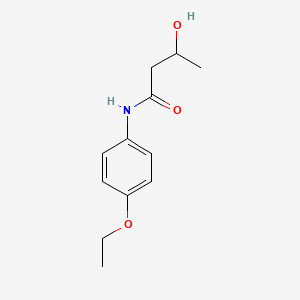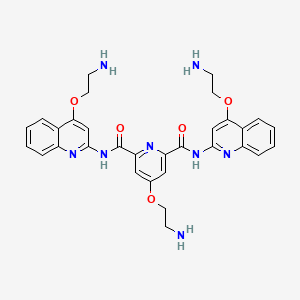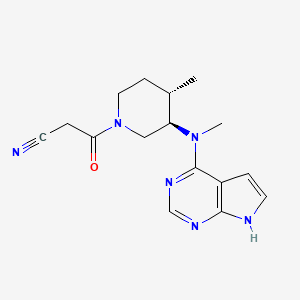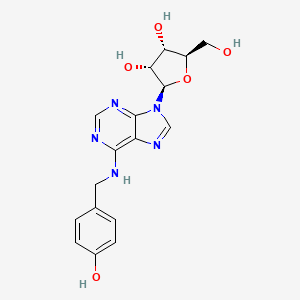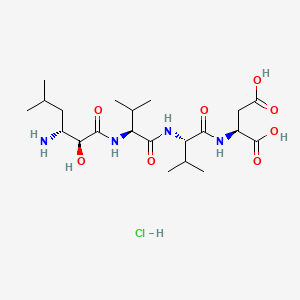
Amastatin hydrochloride
Vue d'ensemble
Description
Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase (AP) inhibitor . It inhibits the enzymatic activity of aminopeptidases in vivo and in vitro and also exhibits vasoconstrictive/pressor activity .
Synthesis Analysis
Amastatin hydrochloride is synthesized to a purity of ≥97.0% (HPLC). The synthesis involves the compound (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp hydrochloride hydrate .Molecular Structure Analysis
The molecular formula of Amastatin hydrochloride is C21H39ClN4O8 . The molecular weight is 511.01 . The InChI code is InChI=1S/C21H38N4O8.ClH .Physical And Chemical Properties Analysis
Amastatin hydrochloride has a molecular weight of 511.01 . It is a synthetic compound . It has a melting point of 202-205 °C . It is soluble in methanol .Applications De Recherche Scientifique
Inhibition of Aminopeptidases
Application
Amastatin hydrochloride is used to inhibit various aminopeptidases, including cytosolic leucine aminopeptidase, microsomal aminopeptidase M, bacterial leucine aminopeptidase, human serum aminopeptidase A (AP-A), aminopeptidase N (AP-N), and tyrosine aminopeptidase .
Method of Application
Amastatin hydrochloride is added to the reaction mixture containing the aminopeptidase to inhibit its activity .
Results
The inhibition of these aminopeptidases by Amastatin hydrochloride has been confirmed through various biochemical assays .
Study of Peptide Degradation
Application
Amastatin hydrochloride is used in the study of peptide degradation, particularly in the central nervous system .
Method of Application
Amastatin hydrochloride is administered along with the peptides of interest, and its effects on the degradation of these peptides are studied .
Results
Amastatin hydrochloride has been found to inhibit the degradation of certain endogenous peptides, thereby potentiating their effects .
Potentiation of Central Nervous System Effects
Application
Amastatin hydrochloride has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo .
Method of Application
Amastatin hydrochloride is administered along with oxytocin and vasopressin, and its effects on the central nervous system are studied .
Results
The potentiation of the central nervous system effects of oxytocin and vasopressin by Amastatin hydrochloride has been confirmed through various in vivo studies .
Inhibition of Peptide Degradation
Application
Amastatin hydrochloride also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides .
Method of Application
Amastatin hydrochloride is administered along with these peptides, and its effects on their degradation are studied .
Results
Amastatin hydrochloride has been found to inhibit the degradation of these peptides, thereby potentiating their effects .
Inhibition of Aeromonas Aminopeptidase
Application
Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase inhibitor. It has been found to inhibit Aeromonas aminopeptidase .
Method of Application
Amastatin hydrochloride is added to the reaction mixture containing Aeromonas aminopeptidase to inhibit its activity .
Results
The inhibition of Aeromonas aminopeptidase by Amastatin hydrochloride has been confirmed through various biochemical assays .
Inhibition of Angiotensin II to Angiotensin III Conversion
Application
Amastatin hydrochloride is less effective against aminopeptidase A, the enzyme that converts angiotensin II to angiotensin III .
Method of Application
Amastatin hydrochloride is administered along with angiotensin II, and its effects on the conversion to angiotensin III are studied .
Results
Amastatin hydrochloride has been found to inhibit the conversion of angiotensin II to angiotensin III to a lesser extent .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-PORDUOSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905856 | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amastatin hydrochloride | |
CAS RN |
100938-10-1 | |
| Record name | Amastatin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



